Tert-butyl 3-bromo-5-nitrobenzoate
Overview
Description
Tert-butyl 3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-nitrobenzoate typically involves the esterification of 3-bromo-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tert-butyl 3-azido-5-nitrobenzoate or tert-butyl 3-thiocyanato-5-nitrobenzoate.
Reduction Products: The primary product is tert-butyl 3-amino-5-nitrobenzoate.
Oxidation Products: Potential products include more oxidized forms of the benzoate derivative.
Scientific Research Applications
Tert-butyl 3-bromo-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-nitrobenzoate largely depends on its chemical reactivity. The bromine atom and nitro group are key functional groups that participate in various chemical reactions. For instance, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- Tert-butyl 3-bromo-4-nitrobenzoate
- Tert-butyl 3-chloro-5-nitrobenzoate
- Tert-butyl 3-bromo-5-methylbenzoate
Comparison: Tert-butyl 3-bromo-5-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups on the benzene ring This positioning affects its chemical reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
tert-butyl 3-bromo-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMXSXRBJESFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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